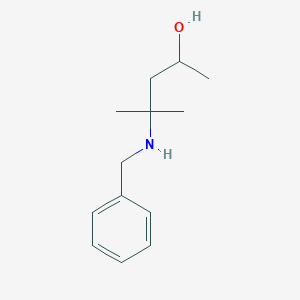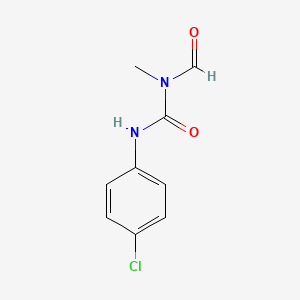![molecular formula C24H16N2O2S B11942766 5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one CAS No. 24045-27-0](/img/structure/B11942766.png)
5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of an anthrylmethylene group, a hydroxyphenyl group, and a thiazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 9-anthraldehyde with 2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
科学研究应用
5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
- 5-(9-Anthrylmethylene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one
- 5-(9-Anthrylmethylene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one
- 5-(9-Anthrylmethylene)-2-[(4-nitrophenyl)imino]-1,3-thiazolidin-4-one
Comparison
Compared to similar compounds, 5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is unique due to the presence of the hydroxyphenyl group, which can influence its chemical reactivity and biological activity. The hydroxy group can participate in hydrogen bonding, potentially enhancing the compound’s interaction with biological targets. Additionally, the anthrylmethylene group contributes to the compound’s overall stability and electronic properties, making it a valuable molecule for various applications.
属性
CAS 编号 |
24045-27-0 |
|---|---|
分子式 |
C24H16N2O2S |
分子量 |
396.5 g/mol |
IUPAC 名称 |
(5E)-5-(anthracen-9-ylmethylidene)-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H16N2O2S/c27-18-11-9-17(10-12-18)25-24-26-23(28)22(29-24)14-21-19-7-3-1-5-15(19)13-16-6-2-4-8-20(16)21/h1-14,27H,(H,25,26,28)/b22-14+ |
InChI 键 |
HHOGSADXOPJNBT-HYARGMPZSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/4\C(=O)NC(=NC5=CC=C(C=C5)O)S4 |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=C4C(=O)NC(=NC5=CC=C(C=C5)O)S4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11942688.png)

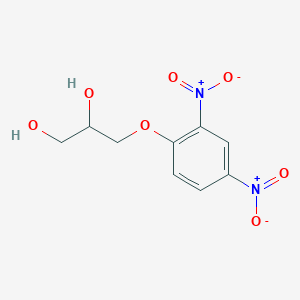
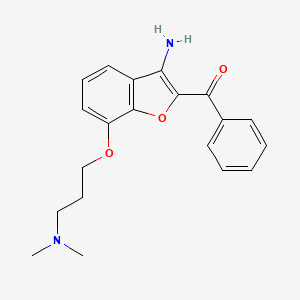
![1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one](/img/structure/B11942704.png)
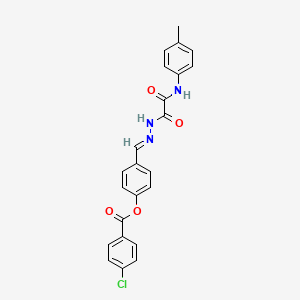
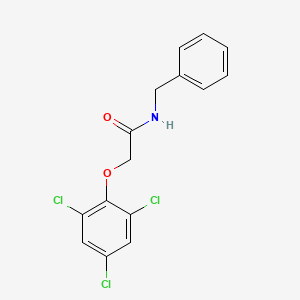
![Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate](/img/structure/B11942737.png)
![Methyl 4-[(e)-phenyldiazenyl]benzoate](/img/structure/B11942738.png)



